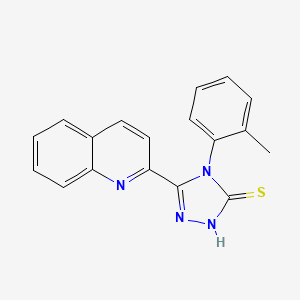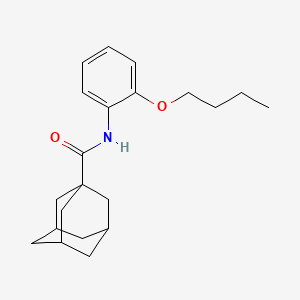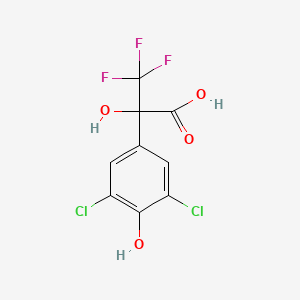![molecular formula C17H14ClN3O3 B15005844 N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B15005844.png)
N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group, a dioxopyrrolidinyl moiety, and a benzohydrazide group. This compound has garnered interest due to its potential biological activities and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-2,5-dioxopyrrolidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzohydrazide to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- N’-[1-(2-chlorophenyl)ethylidene]benzohydrazide
- 4-bromo-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide
Uniqueness
N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific structural features, such as the 2-chlorophenyl group and the dioxopyrrolidinyl moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
属性
分子式 |
C17H14ClN3O3 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C17H14ClN3O3/c18-12-8-4-5-9-14(12)21-15(22)10-13(17(21)24)19-20-16(23)11-6-2-1-3-7-11/h1-9,13,19H,10H2,(H,20,23) |
InChI 键 |
UELDDNXZCLTEEA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)NNC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15005794.png)
![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)


![N-benzyl-N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15005823.png)
![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005825.png)

![3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B15005832.png)

![Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate](/img/structure/B15005834.png)
